molecular formula C9H8BrF2NO B2520000 2-Bromo-N-(3,5-difluorophenyl)propanamide CAS No. 1697542-51-0

2-Bromo-N-(3,5-difluorophenyl)propanamide

Cat. No.: B2520000
CAS No.: 1697542-51-0
M. Wt: 264.07
InChI Key: UTJFSBSMRYSRSQ-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,5-difluorophenyl)propanamide (CAS 1697542-51-0) is a halogenated amide compound of significant interest in organic and medicinal chemistry research. With a molecular formula of C9H8BrF2NO and a molecular weight of 264.07 g/mol , it serves as a versatile synthetic intermediate. The molecule features a propanamide core functionalized with a reactive bromine atom on the alpha-carbon and an aryl moiety substituted with two fluorine atoms at the meta positions . This specific structure makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals where the difluorophenyl group can influence potency, metabolic stability, and bioavailability. Researchers utilize this compound in nucleophilic substitution reactions, where the bromine atom can be readily displaced to form new carbon-carbon or carbon-heteroatom bonds. The presence of the electron-withdrawing fluorine atoms on the aniline ring also modifies the electronic properties of the system, making it a useful precursor in the construction of compound libraries for high-throughput screening. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(3,5-difluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO/c1-5(10)9(14)13-8-3-6(11)2-7(12)4-8/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJFSBSMRYSRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo N 3,5 Difluorophenyl Propanamide and Analogues

Classical Amide Bond Formation Strategies Applied to Difluorophenylamines

The formation of an amide bond between the poorly nucleophilic 3,5-difluoroaniline (B1215098) and a carboxylic acid or its derivative presents a synthetic challenge due to the electron-withdrawing nature of the fluorine atoms, which reduces the basicity and nucleophilicity of the amino group. Nevertheless, several classical and modern amidation strategies can be employed.

Direct Coupling Approaches with Activated Carboxylic Acid Derivatives

Direct amide synthesis from a carboxylic acid and an amine is often facilitated by coupling reagents that activate the carboxylic acid. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thus promoting nucleophilic attack by the amine. For a substrate like 3,5-difluoroaniline, potent activating agents are generally required.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to form highly reactive activated esters and minimize side reactions. The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a reactive intermediate, which is then readily attacked by the amine.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive(s)ByproductKey Features
Dicyclohexylcarbodiimide (DCC)HOBt, DMAPDicyclohexylurea (DCU)Insoluble byproduct, easy removal by filtration.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)HOBt, DMAPWater-soluble ureaEasy workup by aqueous extraction.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)Base (e.g., DIPEA)Hexamethylphosphoramide (HMPA)High reactivity, suitable for hindered substrates.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Base (e.g., DIPEA)TetramethylureaVery efficient, often used in peptide synthesis.

Acid Halide Mediated Amidation Reactions

A highly reliable and widely used method for the synthesis of amides from poorly nucleophilic anilines is the Schotten-Baumann reaction, which involves the use of a more reactive carboxylic acid derivative, typically an acyl chloride. In the context of synthesizing the target molecule, 2-bromopropanoyl chloride would be reacted with 3,5-difluoroaniline.

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion. The high reactivity of the acyl chloride makes this method particularly effective for unreactive amines. 2-Bromopropionyl chloride is a commercially available reagent that can be used for this purpose sigmaaldrich.com. A similar synthetic approach has been used to prepare 2-bromo-N-(p-chlorophenyl)acetamide from 4-chloroaniline (B138754) and bromoacetyl bromide irejournals.com.

A plausible reaction scheme is as follows: CH₃CH(Br)COCl + C₆H₃F₂(NH₂) → CH₃CH(Br)CONH-C₆H₃F₂ + HCl

Boron-Catalyzed Amidation Processes

In recent years, boron-based catalysts, particularly boronic acids, have emerged as effective promoters for the direct amidation of carboxylic acids and amines under milder conditions. These catalysts activate the carboxylic acid, facilitating the nucleophilic attack of the amine. However, the amidation of poorly nucleophilic amines, such as 3,5-difluoroaniline, remains a challenge even with these advanced catalytic systems researchgate.net.

Research has shown that the electronic nature of the boronic acid catalyst plays a crucial role. Electron-deficient arylboronic acids, such as 3,4,5-trifluorophenylboronic acid, have demonstrated higher reactivity in some cases worktribe.com. The mechanism is thought to involve the formation of a reactive acyloxyboron intermediate. However, borinic acids have been shown to be incompetent as direct catalysts for amidation, as they tend to form unreactive complexes with the reactants or undergo protodeboronation to the corresponding boronic acids nih.govrsc.org. For boron-mediated amidation to be effective, it is believed that at least three free coordination sites on the boron atom are necessary nih.govrsc.org.

Table 2: Examples of Boron-Based Catalysts in Amidation

CatalystKey FeaturesReference
Arylboronic acidsCan promote direct amidation, with electron-deficient variants sometimes showing higher activity. worktribe.comresearchgate.net
Borate estersHave been shown to be effective for a wide range of substrates. worktribe.com
1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivativesEfficient for a wide range of carboxylic acids and amines. researchgate.net

Introduction of Bromine at the α-Position of Propanamide Backbone

The introduction of a bromine atom at the carbon adjacent to the carbonyl group (the α-position) is a key step that can either precede or follow the amide bond formation.

Methods for α-Bromination in Acyl Halides and Esters

The α-bromination of carboxylic acids themselves is often challenging. A common strategy is to first convert the carboxylic acid into a more reactive derivative, such as an acyl halide or an ester. The classic Hell-Volhard-Zelinsky (HVZ) reaction is a prime example of this approach. In the HVZ reaction, a carboxylic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The PBr₃ converts the carboxylic acid into an acyl bromide, which readily enolizes. The resulting enol then reacts with bromine to afford the α-bromo acyl bromide, which can subsequently be converted to the desired α-bromo amide by reaction with an amine.

Alternatively, α-bromo esters can be synthesized and then subjected to amidation.

Selective Bromination Techniques for Propanoyl Derivatives

Selective bromination at the α-position of a propanoyl group is crucial to avoid side reactions. For the direct bromination of N-(3,5-difluorophenyl)propanamide, radical bromination conditions using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) could be explored. However, controlling the regioselectivity and avoiding over-bromination can be challenging.

The choice of brominating agent and reaction conditions is critical for achieving high selectivity. For instance, in the synthesis of 5-bromopyrrole-3-carbaldehyde, N-bromosuccinimide was used for the bromination of a pyrrole (B145914) derivative nsf.gov. While this is a different system, it highlights the utility of NBS as a brominating agent.

The synthesis of related α-bromo amides, such as 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide, has been reported, indicating that such structures are stable and accessible, although the specific synthetic routes may vary nih.gov.

Advanced Synthetic Approaches to 2-Bromo-N-(3,5-difluorophenyl)propanamide

Modern synthetic chemistry has seen a paradigm shift towards methodologies that offer greater efficiency, milder reaction conditions, and improved sustainability. For a specialized compound like this compound, these advanced approaches can provide significant advantages over traditional methods.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.govmdpi.com This methodology utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. nih.gov This activation mode provides a sustainable and efficient platform for constructing various organic molecules, including amides. nih.govnih.gov

The synthesis of amides via photoredox catalysis can be achieved through several pathways, such as the coupling of carboxylic acids with amines or the amidation of alcohols. nih.govnih.gov For the synthesis of this compound, a plausible photoredox-catalyzed approach would involve the coupling of 2-bromopropanoic acid with 3,5-difluoroaniline. A typical catalytic cycle would involve the photoexcitation of a catalyst, such as a ruthenium or iridium complex, which then engages in an SET event to activate the carboxylic acid. nih.gov The resulting radical species can then undergo coupling with the amine to form the desired amide bond.

The advantages of this approach include its operational simplicity, the use of a clean and inexhaustible energy source (visible light), and its compatibility with a broad range of functional groups. nih.govresearchgate.net The mild, often room-temperature, reaction conditions can help preserve sensitive functional groups within the molecule. nih.gov

Table 1: Key Features of Photoredox-Catalyzed Amide Synthesis

FeatureDescription
Energy Source Visible light, a renewable and non-invasive energy source. nih.gov
Catalysts Typically transition metal complexes (e.g., Ru, Ir) or organic dyes. nih.gov
Mechanism Involves single-electron transfer (SET) to generate radical intermediates. nih.gov
Conditions Generally mild, often at room temperature and under aerobic conditions. researchgate.net
Substrate Scope Broad, with high functional group tolerance. mdpi.comresearchgate.net
Advantages Sustainable, efficient, and allows for novel bond formations. nih.govresearchgate.net

Electrosynthesis offers a green and efficient alternative to conventional chemical methods for the formation of amide bonds and the introduction of halogens. rsc.org By using electricity as a "reagent," electrochemical methods can minimize the use of hazardous and stoichiometric reagents, thus reducing waste generation. researchgate.net

For the synthesis of halogenated amides like this compound, an electrochemical cascade reaction could be a highly effective strategy. researchgate.net Such a process could involve the initial formation of the amide bond between 3,5-difluoroaniline and a suitable propanoic acid derivative, followed by an electrocatalytic C-H halogenation. researchgate.net Alternatively, the direct electrochemical coupling of 2-bromopropanoic acid and 3,5-difluoroaniline could be envisioned.

A notable approach is the electrochemical C-H halogenation of enaminones and electron-rich arenes using sodium halides as the halogen source, which proceeds at room temperature without an external oxidant. acs.org This highlights the potential for direct and selective halogenation of an amide precursor under electrochemical conditions. The reaction conditions, such as the choice of electrode material, solvent, and supporting electrolyte, are crucial parameters that can be optimized to achieve high yields and selectivity. researchgate.net

Table 2: Comparison of Electrochemical Amide Synthesis Strategies

StrategyDescriptionPotential for HalogenationKey Advantages
Anodic Oxidation of Halides In situ generation of halogen radicals or diatomic halogens for reaction. rsc.orgDirect incorporation of halogens.Avoids handling of hazardous halogenating agents. rsc.org
Amidation/C-H Halogenation Cascade Amide bond formation followed by electrocatalytic C-H halogenation. researchgate.netIntegrated halogenation step.Atom-economical and environmentally benign. researchgate.net
"Anion Pool" Method Electrochemical deprotonation of amines to enhance nucleophilicity for reaction with an acid derivative. rsc.orgHalogen would need to be pre-installed on one of the precursors.Sustainable and atom-efficient. rsc.org

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry. nih.govresearchgate.net These reactions are typically performed in the solid state or with minimal solvent, leading to significantly reduced solvent waste. nih.gov Ball milling is a common technique where reactants are vigorously mixed with grinding balls in a jar, leading to chemical transformations. nih.govorganic-chemistry.org

While the direct mechanochemical synthesis of this compound from 2-bromopropanoic acid and 3,5-difluoroaniline is a plausible application of this technique, an intriguing extension is the synthesis of brominated lactams from related amides. Lactams are cyclic amides that are important structural motifs in many biologically active compounds. rsc.orgorganic-chemistry.org

A hypothetical mechanochemical approach to a brominated lactam could involve the intramolecular cyclization of a suitable brominated amide precursor. For instance, an N-alkenyl-2-bromoamide could potentially undergo a mechanochemically induced radical cyclization to form a brominated lactam. The mechanical energy from ball milling could facilitate the formation of the necessary radical intermediates. Alternatively, a mechanochemical bromination of a pre-formed lactam could be achieved using a solid brominating agent like N-bromosuccinimide in the presence of a suitable catalyst or initiator. researchgate.netbeilstein-journals.org

Mechanochemical methods offer several advantages, including high reaction rates, solvent-free conditions, and sometimes unique reactivity compared to solution-phase chemistry. nih.govorganic-chemistry.orgdigitellinc.com

Purification and Isolation Techniques for Halogenated Amide Compounds

The purification and isolation of the final product are critical steps in any synthetic process to ensure high purity. For halogenated amide compounds like this compound, several techniques can be employed, with the choice depending on the physical properties of the compound and the nature of the impurities.

Crystallization is a primary method for purifying solid amides. researchgate.net This technique relies on the differential solubility of the desired compound and impurities in a given solvent or solvent mixture. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is slowly cooled to induce crystallization of the pure compound, leaving impurities behind in the mother liquor. researchgate.net For brominated aromatic compounds, recrystallization under pressure in specific solvents with the addition of a base to neutralize acidic impurities like hydrogen bromide can be an effective purification strategy. google.com

Column Chromatography is a versatile and widely used purification technique in organic synthesis. researchgate.net It separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as they are passed through a column with a mobile phase (a solvent or solvent mixture). For amides that may be difficult to purify by crystallization, column chromatography can be highly effective. researchgate.net However, in some cases, amides can show strong interactions with the stationary phase, potentially leading to product loss. researchgate.net In such instances, alternative purification methods may be preferable.

Solid-Phase Extraction (SPE) can be an efficient method for purification, particularly for removing unreacted starting materials or certain byproducts. nih.gov This technique involves passing the reaction mixture through a cartridge containing a solid sorbent that selectively retains either the desired product or the impurities. The pure product can then be eluted with an appropriate solvent. This method can be particularly advantageous as it can avoid the need for aqueous workups and traditional chromatography. nih.gov

Distillation is suitable for purifying volatile liquid amides. However, for a solid compound like this compound, this method is generally not applicable unless the compound can be sublimed under high vacuum.

Table 3: Overview of Purification Techniques for Halogenated Amides

TechniquePrinciple of SeparationApplicability to Halogenated AmidesAdvantagesDisadvantages
Crystallization Differential solubility. researchgate.netHighly suitable for solid, crystalline amides. researchgate.netCan provide very pure material; scalable. researchgate.netRequires a suitable solvent system; can have yield losses. researchgate.net
Column Chromatography Differential adsorption. researchgate.netWidely applicable for a range of polarities.High resolving power; versatile. researchgate.netCan be time-consuming and solvent-intensive; potential for product loss on the column. researchgate.net
Solid-Phase Extraction Selective retention on a solid sorbent. nih.govUseful for rapid cleanup and removal of specific impurities. nih.govFast; can be automated; avoids aqueous workup. nih.govLower resolving power than chromatography; dependent on the availability of suitable sorbents.
Distillation/Sublimation Differences in boiling/sublimation points.Applicable to volatile or sublimable compounds.Effective for removing non-volatile impurities.Not suitable for non-volatile solids.

Reaction Mechanisms and Transformative Pathways of 2 Bromo N 3,5 Difluorophenyl Propanamide

Nucleophilic Substitution Reactions at the Brominated α-Carbon

The carbon-bromine bond at the α-position of 2-Bromo-N-(3,5-difluorophenyl)propanamide is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. This allows for the substitution of the bromide leaving group with a variety of nucleophiles, a cornerstone reaction for this class of compounds. The specific mechanism of this substitution can significantly influence the stereochemical outcome of the product.

When the α-carbon is a stereocenter, nucleophilic substitution can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms, leading to distinct stereochemical outcomes.

SN2 Mechanism: This is a single-step (concerted) mechanism where the nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine atom. This "backside attack" forces the bromide to leave from the front side, resulting in a predictable inversion of configuration at the stereocenter. The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile.

SN1 Mechanism: This is a two-step mechanism that begins with the slow, rate-limiting departure of the bromide ion to form a planar carbocation intermediate. researchgate.net This flat intermediate can then be attacked by the nucleophile from either face with nearly equal probability. nih.gov Consequently, the SN1 reaction typically leads to a mixture of enantiomers, resulting in partial or complete racemization. The product shows a mix of both inversion and retention of configuration . nih.gov

The preferred pathway depends on factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

Table 1: Stereochemical Outcomes of Nucleophilic Substitution Pathways
MechanismKey FeatureStereochemical OutcomeKinetics
SN2Single-step, backside attackInversion of configurationSecond-order (depends on substrate and nucleophile)
SN1Two-step, via planar carbocation intermediateRacemization (mixture of inversion and retention)First-order (depends only on substrate)

The addition of silver salts, such as silver fluoride (AgF) or silver(I) oxide (Ag₂O), can significantly alter the course and stereoselectivity of nucleophilic substitution reactions on α-bromo amides. nih.gov Silver ions (Ag⁺) have a strong affinity for halide ions, a property known as halophilicity. nih.gov This interaction facilitates the cleavage of the C-Br bond by forming an insoluble silver bromide (AgBr) precipitate. stackexchange.com

This promotion of the bromide's departure can favor different pathways:

Carbocation Formation: The strong Lewis acidic character of the Ag⁺ ion can assist in pulling off the bromide, promoting the formation of a carbocation intermediate and thus favoring an SN1-like pathway.

Neighboring Group Participation: More significantly, in α-bromo amides, the presence of silver ions can promote a pathway that leads to a net retention of configuration . This is often explained by the formation of a key intermediate, as detailed in the following section. Research on similar chiral (S)-2-bromopropanamides has shown that their reaction with amine nucleophiles in the presence of Ag⁺ salts or Ag₂O can proceed with high stereoselectivity. nih.gov

The observed retention of configuration in many silver-promoted substitutions of chiral α-bromo amides is rationalized by a mechanism involving a transient aziridinone (or α-lactam) intermediate. nih.govresearchgate.net This pathway involves a double inversion of stereochemistry.

The proposed mechanism is as follows:

First Inversion: The amide nitrogen, often after deprotonation by a base or assistance from the silver ion, acts as an internal nucleophile. It attacks the adjacent α-carbon, displacing the bromide ion in an intramolecular SN2 reaction. This first step results in the formation of a strained, three-membered aziridinone ring with an inversion of configuration at the α-carbon.

Second Inversion: An external nucleophile then attacks the aziridinone intermediate. The most electrophilic site is the α-carbon (C-3 of the ring). The nucleophile attacks this carbon, opening the strained ring in a second SN2-type reaction. This second attack also proceeds with inversion of configuration.

Radical Reaction Pathways Involving the 2-Bromo-Propanamide Moiety

Beyond ionic pathways, the C-Br bond in the 2-bromo-propanamide moiety can undergo homolytic cleavage to generate a carbon-centered radical. This reactivity is central to powerful carbon-carbon bond-forming reactions, such as Atom Transfer Radical Cyclization.

For a derivative of this compound that contains an allyl group on the nitrogen atom, an intramolecular radical cyclization can be initiated. This process, known as Atom Transfer Radical Cyclization (ATRC), is a highly efficient method for constructing cyclic structures, particularly γ-lactams. mdpi.com

The reaction is typically catalyzed by a transition metal complex, most commonly a copper(I) species (e.g., CuBr complexed with a ligand). The ATRC of an N-allyl-2-bromo-N-(3,5-difluorophenyl)propanamide would proceed via a 5-exo-trig cyclization, which is kinetically favored, to yield a substituted γ-lactam. Studies on similar N-allylhaloacetamides have demonstrated efficient 5-exo ATRC at room temperature using copper-based catalysts. researchgate.net The stereoselectivity of these cyclizations, particularly the cis/trans ratio of the substituents on the newly formed ring, can be influenced by the reaction conditions and the nature of the substituents. organic-chemistry.org

Table 2: Representative Data for ATRC of N-Allyl-α-bromoamides
Catalyst/LigandSolventProduct TypeTypical YieldTypical Diastereoselectivity (cis:trans)
CuBr / PMDETATolueneγ-Lactam70-95%5:1 to >20:1
CuCl / Me₆TRENDichloromethaneγ-LactamGood to ExcellentModerate to High
RuCl₂(PPh₃)₃Benzeneγ-LactamModerateVariable

Data is representative of the ATRC of related N-allyl-α-bromoamide systems as reported in the chemical literature.

The key steps in the ATRC mechanism involve the formation and reaction of radical intermediates:

Radical Generation: The process begins with the transfer of the bromine atom from the propanamide substrate to the copper(I) catalyst. This single-electron transfer oxidizes the copper to Cu(II)Br₂ and generates a stabilized α-amido carbon radical. mdpi.com

Radical Cyclization: The generated radical, located at the α-carbon, is electrophilic due to the adjacent electron-withdrawing carbonyl and amide groups. mdpi.com This radical rapidly adds to the electron-rich double bond of the proximate N-allyl group in a 5-exo cyclization. This step forms a five-membered ring and transfers the radical to the carbon of the former allyl group.

Halogen Atom Transfer: The newly formed alkyl radical is then quenched by abstracting a bromine atom from the now-abundant Cu(II)Br₂ species. This final step yields the halogenated γ-lactam product and regenerates the active Cu(I) catalyst, allowing the catalytic cycle to continue.

This radical pathway provides a complementary method to ionic reactions, enabling the construction of important heterocyclic structures under mild conditions.

Rearrangement Processes and Their Mechanistic Elucidation

The study of rearrangement reactions is crucial for understanding the potential transformations of this compound. These processes can lead to the formation of structural isomers, and their pathways are often dictated by the stability of intermediates.

Carbocation Rearrangements in Brominated Hydrocarbons (Analogous Studies)

In reactions involving carbocation intermediates, rearrangements are a common phenomenon, driven by the migration of a group to form a more stable carbocation. lumenlearning.comlibretexts.org While direct studies on this compound are not prevalent, analogous studies on brominated hydrocarbons provide a foundational understanding. The two primary types of carbocation rearrangements are hydride shifts and alkyl shifts. lumenlearning.com

These rearrangements typically occur when a less stable carbocation can rearrange to a more stable one (e.g., a secondary carbocation rearranging to a tertiary carbocation). youtube.com This drive for stability is the primary force behind the reaction. youtube.com The mechanism involves the movement of a hydrogen atom with its bonding electrons (hydride shift) or an alkyl group (alkyl shift) to an adjacent carbocationic center. libretexts.orglibretexts.org

Any reaction that proceeds through a carbocation intermediate, such as SN1 and E1 reactions, is susceptible to these rearrangements. lumenlearning.commasterorganicchemistry.com For instance, in an SN1 reaction, the initial loss of a leaving group (like a bromide ion) can form a carbocation that may then rearrange before the nucleophile attacks. khanacademy.org This can result in a mixture of products, with the rearranged product often being the major one. lumenlearning.comlibretexts.org

Rearrangement Type Migrating Group Driving Force Common in Reactions
Hydride ShiftHydrogen atom with its electron pairFormation of a more stable carbocationSN1, E1, some electrophilic additions
Alkyl ShiftAlkyl group with its electron pairFormation of a more stable carbocationSN1, E1, some electrophilic additions

Aza-Claisen Rearrangements in Fluorinated Systems

The aza-Claisen rearrangement is a variation of the Claisen rearrangement where an allylic amine derivative rearranges to form a γ,δ-unsaturated imine or amide. tcichemicals.com This brainly.inbrainly.in-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation. unacademy.comwikipedia.org The reaction is typically concerted and proceeds through a cyclic transition state. wikipedia.org

While the classic Claisen rearrangement involves allyl vinyl ethers, the aza-Claisen variant extends this to nitrogen-containing analogues. tcichemicals.comorganic-chemistry.org The presence of fluorine atoms in a molecule can influence the electronic properties and reactivity, potentially affecting the feasibility and outcome of such rearrangements. Studies on fluorinated substrates in similar rearrangements, like the Reformatsky-Claisen reaction, indicate that such transformations are possible.

The general mechanism involves a concerted, pericyclic process where bonds are broken and formed simultaneously through a six-membered ring transition state. wikipedia.org In the context of this compound, a hypothetical aza-Claisen-type rearrangement would require the presence of an allylic group, which is not inherent in the parent molecule but could be introduced through derivatization.

Hydrolysis Mechanisms of Halogenated Amides (e.g., 2-Bromo-2-methylpropane as a Model)

The hydrolysis of amides is generally a slow process that can be catalyzed by acid or base. chemistrysteps.comuregina.calibretexts.org The presence of a halogen on the alkyl portion of the amide, as in this compound, introduces the possibility of competing hydrolysis pathways.

To understand the potential hydrolysis mechanism of the halogenated portion of the molecule, 2-bromo-2-methylpropane serves as an excellent model for a tertiary alkyl halide. chemist.sg The hydrolysis of 2-bromo-2-methylpropane is a classic example of a first-order nucleophilic substitution (SN1) reaction. chemist.sgrsc.org

The SN1 mechanism for the hydrolysis of 2-bromo-2-methylpropane proceeds in two main steps:

Formation of a carbocation: The carbon-bromine bond breaks heterolytically, with the bromine atom leaving as a bromide ion. This is the slow, rate-determining step and results in the formation of a stable tertiary carbocation. chemist.sgrsc.orgdoubtnut.comsarthaks.com

Nucleophilic attack: A water molecule (the nucleophile) attacks the carbocation, forming a protonated alcohol. brainly.in This is a fast step. chemist.sgrsc.org

Deprotonation: Another water molecule acts as a base to remove a proton from the protonated alcohol, yielding the final alcohol product. brainly.in

In parallel, the amide group itself can undergo hydrolysis. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.commasterorganicchemistry.com Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. chemistrysteps.com For amides, the elimination of the amine portion is often difficult due to the poor leaving group ability of the resulting anion. chemistrysteps.com

Hydrolysis Type Catalyst Key Steps Rate Determining Step
SN1 (Alkyl Halide) Not required (can be solvent-assisted)1. Leaving group departure to form a carbocation. 2. Nucleophilic attack. 3. Deprotonation.Formation of the carbocation.
Acid-Catalyzed (Amide) Acid (e.g., H₂SO₄)1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of amine.Varies, often nucleophilic attack or leaving group departure.
Base-Catalyzed (Amide) Base (e.g., NaOH)1. Nucleophilic attack by hydroxide. 2. Elimination of the amine leaving group. 3. Deprotonation of the carboxylic acid.Elimination of the amine.

Computational Chemistry in Mechanistic Studies

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental methods alone. grnjournal.us By modeling reaction pathways, intermediates, and transition states, computational methods can help predict the most likely mechanism for a given transformation. grnjournal.usfiveable.me

For a molecule like this compound, computational studies can be employed to investigate the various transformative pathways discussed, including rearrangements and hydrolysis. Techniques such as Density Functional Theory (DFT) are frequently used to calculate the energies of different species along a reaction coordinate, allowing for the determination of activation energies and reaction thermodynamics. mdpi.com

Key applications of computational chemistry in mechanistic studies include:

Mapping Potential Energy Surfaces: This allows for the identification of all possible intermediates and transition states connecting reactants and products. grnjournal.us

Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the rate of a reaction. Comparing the activation barriers of different possible pathways can reveal the most favorable one. rsc.org

Characterizing Intermediates and Transition States: Computational methods can provide detailed information about the geometry and electronic structure of transient species that are often too short-lived to be observed experimentally. grnjournal.us

Investigating Solvent Effects: The role of the solvent in a reaction can be modeled to understand its influence on reaction rates and mechanisms.

Recent advancements in computational chemistry have enabled the study of increasingly complex systems and subtle mechanistic features, such as the role of non-covalent interactions. rsc.orgrsc.orgresearchgate.net The synergy between computational predictions and experimental results is crucial for a comprehensive understanding of reaction mechanisms. fiveable.mersc.org

Chirality and Stereochemistry in 2 Bromo N 3,5 Difluorophenyl Propanamide Research

Enantioselective Synthesis Strategies for α-Bromopropanamides

Enantioselective synthesis is crucial for producing a single, desired enantiomer of a chiral compound, avoiding the need to separate a 50:50 racemic mixture. For α-bromopropanamides like 2-Bromo-N-(3,5-difluorophenyl)propanamide, several advanced strategies are employed to control the stereochemical outcome of the α-bromination or subsequent transformations.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient for the α-functionalization of carbonyl compounds. For the synthesis of chiral α-bromopropanamides, a catalyst can selectively guide the electrophilic bromine source to one face of a prochiral enolate or enamine intermediate, resulting in a preponderance of one enantiomer.

Developments in this field include both organocatalytic and metal-catalyzed methods. nih.gov Chiral amine catalysts, for instance, can activate α-branched aldehydes for asymmetric α-functionalization. nih.gov While challenging due to potential reactivity and selectivity issues, catalyst-controlled enantioselective α-functionalization of aldehydes has become a subject of great interest. nih.gov Dual-catalysis strategies, combining an amine catalyst with a metal co-catalyst, have expanded the scope and efficiency of these reactions. nih.gov

Catalyst TypeApproachPotential ApplicationKey Feature
Chiral Phosphoric AcidsC-H coupling of methylene C-H bonds with aryl boronic acids. rsc.orgAsymmetric α-arylation of amines.Effective anionic ligands for enantioselective coupling. rsc.org
Chiral AldehydesAsymmetric α-functionalization of primary amines.Synthesis of α-functionalized chiral amines.Avoids additional protection/deprotection steps for the amine group.
Metal Complexes (e.g., Pd, Cu)C-H activation or conjugate addition.Direct α-functionalization of amides.High efficiency and functional group tolerance.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. researchgate.net This method is a reliable and well-established strategy for asymmetric synthesis. nih.gov

In the context of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to the propanoyl moiety. preprints.org The steric hindrance and conformational rigidity imposed by the auxiliary would then direct the brominating agent to attack the α-carbon from the less hindered face, leading to a highly diastereoselective reaction. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched α-bromopropanamide.

Commonly Used Chiral Auxiliaries:

Oxazolidinones (Evans Auxiliaries): These are widely used for stereoselective alkylations, aldol reactions, and other α-functionalizations of carboxylic acid derivatives. preprints.org

Pseudoephedrine and Pseudoephenamine: These amino alcohol-derived auxiliaries are effective for the asymmetric alkylation of amides. preprints.org

Camphorsultam (Oppolzer's Sultam): This auxiliary provides high levels of stereocontrol in a variety of reactions. researchgate.net

tert-Butanesulfinamide (Ellman's Auxiliary): Particularly useful for the asymmetric synthesis of chiral amines. nih.gov

Dynamic kinetic resolution is a powerful technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. mdpi.com This process combines the rapid, continuous racemization of the starting material with a highly enantioselective reaction that consumes only one of the two rapidly interconverting enantiomers.

For a racemic mixture of this compound, DKR could be applied in a subsequent reaction, for example, a nucleophilic substitution at the α-carbon. The process would require a catalyst (often an enzyme like a lipase or a metal complex) that facilitates the racemization of the α-bromo stereocenter while simultaneously catalyzing a reaction of one enantiomer at a much faster rate than the other. mdpi.com For instance, Noyori's asymmetric hydrogenation, which uses a BINAP-Ru catalyst, is a classic example of DKR applied to β-keto esters, where a chiral center is easily epimerized under basic conditions. mdpi.com Biocatalytic DKR has also been successfully applied to produce enantiopure profenols, demonstrating the industrial viability of this approach. researchgate.net

Diastereoselective Synthesis of this compound Derivatives

When a molecule already contains a stereocenter and a new one is created, the resulting stereoisomers are diastereomers. Diastereoselective synthesis aims to control the formation of these diastereomers, favoring one over the others. In the synthesis of derivatives of this compound, if the N-(3,5-difluorophenyl) group were replaced with a chiral amine, the resulting amide would have two stereocenters.

The inherent chirality of the amine portion could influence the stereochemical outcome of a subsequent bromination at the α-position, a process known as substrate-controlled diastereoselection. Alternatively, as seen in the synthesis of terminal bromo-substituted propargylamines, chiral N-tert-butanesulfinyl aldimines can be used to achieve high diastereoselectivity (dr = 3:1 to >20:1) in the addition of a bromo-containing nucleophile. nih.gov Similarly, enzyme-catalyzed radical cyclization reactions of bromo-propanamides have been shown to yield products with high diastereomeric ratios, such as 24:1. preprints.org

Chiral Recognition Studies of Amide Derivatives

Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. This is the fundamental principle behind chiral chromatography and the specific activities of many pharmaceutical drugs. For amide derivatives, techniques like ¹H NMR spectroscopy are powerful tools for studying these interactions. researchgate.netspacefrontiers.org

By adding a chiral solvating agent (CSA) or a chiral shift reagent to a solution of racemic this compound, it is possible to induce separate, distinguishable signals for each enantiomer in the NMR spectrum. spacefrontiers.org This occurs because the CSA forms transient diastereomeric complexes with each enantiomer, which have slightly different magnetic environments. Chiral bisthiourea derivatives and tetraaza macrocyclic compounds have proven effective as CSAs for the chiral recognition of amides containing one or two stereogenic centers. researchgate.netspacefrontiers.org Gas chromatography using a chiral stationary phase is another established method for separating and analyzing the enantiomers of amide derivatives. nih.gov

Retention and Inversion of Configuration in Stereoselective Transformations

In nucleophilic substitution reactions at a stereocenter, the incoming nucleophile can either displace the leaving group from the opposite side, leading to an inversion of configuration (as in a classic Sₙ2 reaction), or from the same side, resulting in retention of configuration. The outcome is highly dependent on the reaction mechanism, substrate, and conditions.

For α-bromoamides, the stereochemical outcome of substitution is controllable. nih.gov In reactions of enantiomerically pure α-bromoacyl-imidazolidinones with nitrogen nucleophiles, the reaction can be directed to proceed with either retention or inversion of configuration. This control is achieved by selecting conditions that are either non-epimerizing (favoring inversion) or epimerizing (favoring retention). The use of silver salts (Ag(I)) with amine nucleophiles can lead to inversion, whereas insoluble silver oxide (Ag₂O) can promote the formation of products with retention of configuration, possibly through the formation of an intermediate aziridine-lactam. nih.gov This ability to selectively dictate the stereochemical outcome is a powerful tool in the synthesis of complex chiral molecules derived from this compound.

Computational and Theoretical Studies of 2 Bromo N 3,5 Difluorophenyl Propanamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a common practice to use DFT methods, like B3LYP with a basis set such as 6-311G**, to optimize the molecular geometry and calculate various electronic properties. scispace.com For 2-Bromo-N-(3,5-difluorophenyl)propanamide, such calculations would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of its most stable conformation.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com Analysis for this compound would involve mapping the electron density of these orbitals to identify the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data (Note: The following data is illustrative and not based on actual published results for this specific compound.)

ParameterValue
HOMO Energy (eV)-
LUMO Energy (eV)-
Energy Gap (ΔE) (eV)-

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The map displays color-coded regions on the molecule's surface, where red indicates electron-rich areas (negative potential, prone to electrophilic attack) and blue indicates electron-poor areas (positive potential, prone to nucleophilic attack). scispace.com For the target molecule, one would expect negative potential around the oxygen and fluorine atoms and positive potential near the amide hydrogen.

Non-linear optical (NLO) properties are of significant interest for materials used in optoelectronics and photonics. Computational methods can predict these properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values often possess significant NLO activity. These calculations would help assess the potential of this compound for NLO applications.

In Silico Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to explore potential synthetic routes and reaction mechanisms. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy and feasibility of a particular reaction pathway. For this compound, this could involve modeling its synthesis, for example, via the amidation of a carboxylic acid derivative with 3,5-difluoroaniline (B1215098).

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov To develop a QSAR model involving this compound, one would need a dataset of structurally similar compounds with measured biological activity. Computational descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule, and a mathematical model would be built to predict the activity of new, untested compounds. This approach is instrumental in rational drug design for optimizing lead compounds.

In Vitro Biological Activity and Mechanistic Investigations of 2 Bromo N 3,5 Difluorophenyl Propanamide Derivatives

Investigations of Antiproliferative Activity against Cancer Cell Lines In Vitro

The antiproliferative potential of brominated and fluorinated amide derivatives has been a subject of extensive research. Studies investigate the cytotoxicity of these compounds against various human cancer cell lines to determine their efficacy and selectivity.

Derivatives containing bromo, fluoro, and phenylamide structural motifs have been evaluated for their growth inhibitory effects across several cancer cell lines. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells.

For instance, a series of fluoro-substituted benzimidazole (B57391) derivatives demonstrated significant antiproliferative activity. One compound with a para-fluoro substitution on the phenyl ring was particularly potent against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines with an IC50 value of 0.188 µM, and against A549 (lung cancer) cells with an IC50 of 0.377 µM. acgpubs.org Similarly, certain N-cinnamamide derivatives have shown activity against HeLa and MCF-7 (breast cancer) cells, with IC50 values for the most active compounds being below 10 µg/mL. mdpi.com Another study on a phosphomolybdate-based hybrid solid showed considerable inhibitory effects against MCF-7, A549, and HepG2 cells, with IC50 values of 32.11 µmol L⁻¹, 25.17 µmol L⁻¹, and 33.79 µmol L⁻¹, respectively. rsc.org

Table 1: In Vitro Antiproliferative Activity of Selected Phenyl Amide Derivatives


Compound ClassCell LineIC50 ValueReference
Fluoro-substituted BenzimidazoleHeLa (Cervical)0.188 µM
Fluoro-substituted BenzimidazoleHepG2 (Liver)0.188 µM
Fluoro-substituted BenzimidazoleA549 (Lung)0.377 µM
N-Cinnamamide Derivative (16d)HeLa (Cervical)<10 µg/mL
N-Cinnamamide Derivative (16c)MCF-7 (Breast)11.20-93.46 µg/mL Range
Benzimidazole Derivative (se-182)A549 (Lung)15.80 µM
Benzimidazole Derivative (se-182)HepG2 (Liver)15.58 µM

The relationship between the chemical structure of phenyl amide derivatives and their cytotoxic activity is a critical aspect of drug design. nih.gov Key structural features that influence antiproliferative potency include the nature and position of halogen substituents on the aromatic rings. mdpi.com

For phenylpropanoid amides, parameters such as molecular size, shape, and the capacity for electrostatic interaction have been identified as useful predictors of tumor selectivity. nih.gov Specifically, cytotoxicity against tumor cells has been correlated with free energy and surface area. nih.gov In studies of other related heterocyclic compounds, the introduction of a bromo-substituent on an aromatic ring was found to increase cytotoxic activity compared to a chloro-substituent. mdpi.com Furthermore, the position of fluoro groups on a phenyl ring can significantly impact antimetastatic and antiproliferative effects; substitutions at the meta and para positions have been shown to enhance activity. mdpi.com For some derivatives, the presence of an N-terminus group plays a significant role in potent inhibition, while other modifications can lead to lower activity. nih.gov

In Vitro Antimicrobial and Antifungal Activity Evaluations

Derivatives of 2-Bromo-N-phenylpropanamide are also investigated for their ability to inhibit the growth of pathogenic microorganisms, including bacteria and fungi.

The antimicrobial screening of related amide compounds has revealed activity, particularly against Gram-positive bacteria. For example, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide were active against Gram-positive strains with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.govnih.govresearchgate.net Other classes of benzamide (B126) derivatives have demonstrated notable activity against both Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive), with some compounds showing MIC values as low as 3.12 µg/mL. nanobioletters.com The effectiveness of these compounds is thought to relate to their ability to penetrate the bacterial cell wall or to fit well within a receptor site. nanobioletters.com

Table 2: In Vitro Antibacterial Activity of Selected Amide Derivatives


Compound ClassBacterial StrainMIC ValueReference
N-(2-bromo-phenyl)-2-hydroxy-benzamide DerivativesGram-positive bacteria2.5–5.0 mg/mL[3, 4]
Benzamide Derivative (5a)Escherichia coli3.12 µg/mL researchgate.net
Benzamide Derivative (6b)Escherichia coli3.12 µg/mL researchgate.net
N-Cinnamamide DerivativesStaphylococcus aureus1–4 µg/mL

The antifungal potential of bromo-amide derivatives has been demonstrated against several pathogenic fungi. A closely related compound, 2-bromo-N-phenylacetamide, exhibited potent fungicidal activity against multiple fluconazole-resistant Candida species. researchgate.net Against Candida glabrata, it showed a MIC of 16 µg/mL and a Minimum Fungicidal Concentration (MFC) of 32–64 µg/mL. unal.edu.co Studies on homologous series of 2-bromo alkanoic acids have also confirmed antifungal properties against species like Aspergillus niger, with their toxicity being dependent on chain length and the pH of the medium. nih.gov The order of toxicity on a molecular basis was higher for 2-bromo alkanoic acids compared to analogous alkanoic acids and 2-alkenoic acids. nih.gov

Table 3: In Vitro Antifungal Activity of Selected Bromo-Amide Derivatives


CompoundFungal SpeciesMIC ValueReference
2-bromo-N-phenylacetamideCandida glabrata16 µg/mL
2-bromo-N-phenylacetamideCandida albicans32 µg/mL researchgate.net
2-bromo-N-phenylacetamideCandida tropicalis32 µg/mL researchgate.net
2-bromo alkanoic acidsAspergillus nigerActivity confirmed

Enzyme Inhibitory Potential Studies In Vitro (e.g., α-glucosidase)

One of the therapeutic strategies for managing type 2 diabetes is to control postprandial blood glucose levels by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase. nih.gov Various heterocyclic compounds, including those with structural similarities to 2-Bromo-N-(3,5-difluorophenyl)propanamide, have been investigated as potential α-glucosidase inhibitors.

Research into pyridazine-triazole hybrid molecules, some containing difluoro-phenyl groups, has identified potent inhibitors of α-glucosidase. nih.gov One such derivative exhibited an IC50 value of 1.7 µM, which was significantly more potent than the standard drug, acarbose. nih.gov Kinetic studies of this compound revealed an uncompetitive mode of inhibition against the enzyme. Molecular docking studies suggested that the triazole ring plays a crucial role in binding to the enzyme's active site. nih.gov The inhibition of α-glucosidase by various compounds is often dose-dependent, effectively slowing carbohydrate digestion and stabilizing blood glucose levels. nih.govresearchgate.net

Table 4: In Vitro α-Glucosidase Inhibitory Activity of Related Derivatives


Compound ClassIC50 ValueInhibition ModeReference
Pyridazine-triazole derivative (10k)1.7 µMUncompetitive
p-terphenyl derivative (2)1.26 ± 0.19 µMNot specified nih.gov
p-terphenyl derivative (6)2.16 ± 0.44 µMNot specified nih.gov

Molecular Docking Studies to Predict Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arizona.edu Understanding the interaction between a potential drug molecule (ligand) and its target enzyme is crucial for drug design and development. researchgate.netbohrium.com This in silico method allows for the prediction of binding affinity and the visualization of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which are critical for the biological activity of the compound.

In the study of this compound derivatives, molecular docking can be employed to predict their interaction with various enzymes implicated in disease processes. For instance, a study on a structurally related compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, demonstrated the utility of molecular docking in predicting binding affinity with target proteins like dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), with binding energies of -7.07 and -7.05 kcal/mol, respectively. arizona.edu Such studies can help in identifying potential enzyme targets and in the rational design of more potent inhibitors. semanticscholar.orgnih.gov

The docking process involves preparing the three-dimensional structures of both the ligand (the propanamide derivative) and the target enzyme. The ligand is then placed into the binding site of the enzyme, and its conformation and orientation are systematically explored to find the best fit. The scoring functions are then used to estimate the binding affinity, with lower binding energies indicating a more stable complex. researchgate.net

To illustrate the potential application of this methodology to this compound derivatives, a hypothetical molecular docking study against several key enzymes is presented below.

Disclaimer: The data presented in the following table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of results that could be obtained from a molecular docking study and does not represent actual experimental findings for the specified compounds.

DerivativeTarget EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues
Compound A Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
Compound B Tumor Necrosis Factor-alpha (TNF-α)-7.9Tyr59, Tyr119, Gly121
Compound C Matrix Metalloproteinase-9 (MMP-9)-9.2His226, Glu227, Pro247

In Vitro Antioxidant Activity Assessments

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. nih.gov The antioxidant activity of novel compounds is a key area of investigation in the search for new therapeutic agents. Various in vitro assays are available to assess the antioxidant potential of chemical compounds, with the most common being the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. mdpi.commdpi.com

The DPPH assay is a simple and widely used method to evaluate the free radical scavenging activity of antioxidants. researchgate.netnih.gov DPPH is a stable free radical that has a deep violet color in solution. When it reacts with an antioxidant, it is reduced, and the color changes to a pale yellow. mdpi.com The degree of discoloration is proportional to the scavenging potential of the antioxidant compound. nih.gov The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the change in absorbance at a specific wavelength. A higher absorbance indicates a greater reducing power of the sample.

The potential of this compound derivatives as antioxidants can be systematically evaluated using these established in vitro methods. The following table provides a hypothetical summary of the antioxidant activity of a series of these derivatives.

Disclaimer: The data presented in the following table is hypothetical and for illustrative purposes only. It does not represent actual experimental findings for the specified compounds.

DerivativeDPPH Scavenging Activity (IC50, µM)Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/mg)
Compound A 15.2250
Compound B 22.5180
Compound C 10.8310
Ascorbic Acid (Standard) 8.5450

Mechanistic Studies of Biological Activity in Cellular Systems (e.g., THP-1 cell line activation)

To understand the mechanism of action of a compound at the cellular level, in vitro studies using cell lines are indispensable. The human monocytic cell line, THP-1, is a widely used model to study the functions of monocytes and macrophages, particularly in the context of inflammation and immune responses. arizona.eduwur.nlnih.gov THP-1 cells can be differentiated into macrophage-like cells, which can then be activated by various stimuli to produce inflammatory mediators such as cytokines. moleculardevices.comnih.gov

Investigating the effects of this compound derivatives on THP-1 cell activation can provide valuable insights into their potential anti-inflammatory or immunomodulatory properties. Such studies typically involve treating the differentiated THP-1 cells with the compounds of interest and then stimulating them with an inflammatory agent like lipopolysaccharide (LPS). moleculardevices.com The cellular response can be quantified by measuring the production of key inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). nih.govnih.gov

A reduction in the secretion of these pro-inflammatory cytokines in the presence of the test compounds would suggest a potential anti-inflammatory effect. mdpi.com The following table illustrates hypothetical results from such an experiment.

Disclaimer: The data presented in the following table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of results that could be obtained from a mechanistic study using the THP-1 cell line and does not represent actual experimental findings for the specified compounds.

Derivative (at 10 µM)IL-6 Secretion (pg/mL)IL-1β Secretion (pg/mL)TNF-α Secretion (pg/mL)
Control (LPS only) 12008001500
Compound A + LPS 650420780
Compound B + LPS 8905801100
Compound C + LPS 450310550

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Bromo-N-(3,5-difluorophenyl)propanamide?

Methodological Answer: The compound can be synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 3,5-difluoroaniline with bromopropionyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), with purification by column chromatography (silica gel, hexane/ethyl acetate gradient). Key parameters include:

  • Temperature : 0–5°C (to minimize side reactions like hydrolysis of the bromo group).
  • Molar Ratios : 1:1.2 (aniline to bromopropionyl chloride) to ensure complete conversion .
Synthetic Method Comparison
Reagent
Solvent
Reaction Time
Yield

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Although the compound is classified as having "no known hazard" per its Safety Data Sheet (SDS), standard precautions for halogenated amides apply:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particles.
  • Storage : Keep in a tightly sealed container under inert gas (argon) at 2–8°C to prevent degradation. Contamination with moisture may hydrolyze the bromo group, forming undesired byproducts .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) should show peaks for the difluorophenyl ring (δ 6.8–7.2 ppm, multiplet) and the bromopropanamide backbone (δ 3.4–3.6 ppm, CH₂Br; δ 1.2–1.4 ppm, CH₃).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 292.9823 (calculated for C₉H₈BrF₂NO).
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo group in nucleophilic substitution reactions involving this compound?

Methodological Answer: The bromine atom at the β-position of the propanamide chain is highly electrophilic due to electron-withdrawing effects from the adjacent carbonyl group. In SN₂ reactions (e.g., with amines or thiols), the bromide acts as a leaving group. Kinetic studies using polar aprotic solvents (DMF or DMSO) show second-order dependence on nucleophile concentration. Competing elimination (E2) can occur at elevated temperatures (>50°C), forming acrylamide derivatives. Mitigation strategies include:

  • Low-Temperature Reactions : <20°C to favor substitution.
  • Steric Hindrance : Bulky nucleophiles (e.g., tert-butylamine) reduce elimination .

Q. How do structural modifications (e.g., fluorination patterns) influence the compound’s biological activity in enzyme inhibition studies?

Methodological Answer: The 3,5-difluorophenyl moiety enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Comparative studies with analogs (e.g., 2-Bromo-N-(2,4-difluorophenyl)propanamide) reveal:

  • Fluorine Position : 3,5-substitution improves π-π stacking with aromatic residues (e.g., tyrosine) vs. 2,4-substitution.

  • Bioactivity Data :

    Compound IC₅₀ (μM) for Kinase X
    This compound0.45 ± 0.02
    2-Bromo-N-(2,4-difluorophenyl)propanamide1.20 ± 0.15

Structural analysis via X-ray crystallography (e.g., PDB deposition) is recommended to validate docking predictions .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or HRMS data often arise from solvent impurities or tautomerism. For example:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ may shift NH proton peaks (δ 8.1–8.3 ppm in DMSO).
  • Tautomeric Forms : Enol-keto equilibria in protic solvents can alter splitting patterns.
    Resolution Workflow :

Re-run spectra in multiple solvents.

Compare with computational predictions (DFT-based NMR simulations).

Cross-validate via IR spectroscopy (amide I band at ~1650 cm⁻¹ confirms carbonyl integrity) .

Q. What advanced applications does this compound have in materials science, such as covalent organic frameworks (COFs)?

Methodological Answer: The bromo group enables post-synthetic modification in COFs. For example:

  • COF Functionalization : React with azide-functionalized COFs via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce amide-linked moieties.
  • Porosity Analysis : Brunauer-Emmett-Teller (BET) surface area measurements show increased COF surface area (e.g., 1200 m²/g) after functionalization vs. parent frameworks (800 m²/g).
  • Thermal Stability : Thermogravimetric analysis (TGA) confirms stability up to 300°C, critical for catalytic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.